Ningetinib Tosylate - 1394820-77-9

Ningetinib Tosylate

Catalog Number: EVT-255415
CAS Number: 1394820-77-9
Molecular Formula: C₃₈H₃₇FN₄O₈S
Molecular Weight: 728.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ningetinib Tosylate is an orally available, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) [, ]. These RTKs include c-MET/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor 2 (VEGFR2/KDR), AXL (UFO), Mer, and FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2) [, , ]. It exhibits antineoplastic activity in scientific research by inhibiting the signaling pathways of these kinases, thereby potentially hindering the growth, angiogenesis, and metastasis of tumor cells that overexpress these kinases []. These kinases are often overexpressed in various tumor cell types and play crucial roles in tumor cell proliferation, survival, invasion, and metastasis [].

Mechanism of Action

Ningetinib Tosylate exerts its effects by binding to and inhibiting the activity of multiple RTKs, including c-MET, VEGFR2, AXL, Mer, and FLT3 [, , ]. By blocking the signaling pathways of these kinases, Ningetinib Tosylate may inhibit the growth, angiogenesis (formation of new blood vessels), and metastasis (spread) of tumor cells [, ]. These kinases are often overexpressed in various tumor cell types and play key roles in promoting tumor growth and progression [].

Applications
  • Non-small cell lung cancer (NSCLC) treatment: Studies are evaluating the safety and efficacy of Ningetinib Tosylate, either alone or in combination with other therapies, for treating NSCLC, particularly in patients with EGFR-TKI resistance [, ]. The research focuses on understanding its effectiveness in targeting specific mutations and tumor growth pathways.
  • Drug interactions in NSCLC patients: Research is ongoing to investigate the potential drug interactions between Ningetinib Tosylate and other medications, such as Gefitinib, commonly used in NSCLC treatment []. This research aims to understand how these interactions affect the drug's metabolism and overall efficacy in treating NSCLC.

Gefitinib

Compound Description: Gefitinib is a tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC). [] It works by blocking the epidermal growth factor receptor (EGFR), which is involved in tumor cell growth and proliferation.

Relevance: Gefitinib was investigated in combination with Ningetinib Tosylate for the treatment of NSCLC, particularly in patients with EGFR-TKI resistance. [, ] The rationale for this combination stems from the fact that both drugs target different tyrosine kinases relevant in NSCLC progression, potentially enhancing antitumor activity.

Compound Description: c-MET, also known as HGFR, is a receptor tyrosine kinase. [, ] It plays a role in various cellular processes, including cell growth, survival, and angiogenesis. Aberrant c-MET signaling is implicated in the development and progression of several cancers.

Relevance: Ningetinib Tosylate acts as an inhibitor of c-MET, directly targeting and inhibiting its kinase activity. [, ] This inhibition disrupts downstream signaling pathways, ultimately aiming to suppress tumor cell growth and survival.

Compound Description: VEGFR2, also known as KDR, is a receptor tyrosine kinase primarily found on endothelial cells lining blood vessels. [, ] It is a key mediator of angiogenesis, the process of new blood vessel formation, essential for tumor growth and metastasis.

Relevance: Ningetinib Tosylate is an inhibitor of VEGFR2. [, ] By blocking VEGFR2, the drug aims to inhibit angiogenesis, thereby restricting the tumor's access to nutrients and oxygen, ultimately limiting its growth and spread.

Axl (UFO)

Compound Description: Axl, also known as UFO, is a receptor tyrosine kinase belonging to the TAM family of receptors. [, ] It is implicated in various cellular processes, including cell survival, proliferation, migration, and angiogenesis. Overexpression of Axl has been linked to poor prognosis in several cancers.

Relevance: Ningetinib Tosylate is a known inhibitor of the Axl receptor tyrosine kinase. [, ] Inhibition of Axl by the drug aims to disrupt its downstream signaling pathways, potentially leading to reduced tumor cell survival, proliferation, and metastasis.

Mer

Compound Description: Mer, a member of the TAM family of receptor tyrosine kinases, is involved in various cellular functions, including cell survival, proliferation, and migration. [, ] It is frequently overexpressed in several cancer types and has been associated with resistance to therapy and poor prognosis.

Relevance: Ningetinib Tosylate exhibits inhibitory activity against Mer. [, ] By targeting Mer, the drug aims to suppress tumor cell growth, survival, and potentially overcome resistance mechanisms in certain cancers.

Compound Description: Flt3, also known as CD135, STK1, or FLK2, is a receptor tyrosine kinase primarily expressed on hematopoietic progenitor cells. [, ] It plays a critical role in the development and differentiation of these cells. Mutations in Flt3 are implicated in the pathogenesis of acute myeloid leukemia (AML).

Relevance: Ningetinib Tosylate is an inhibitor of Flt3. [, ] This inhibition is relevant in the context of hematological malignancies like AML, where aberrant Flt3 signaling contributes to disease progression.

Properties

CAS Number

1394820-77-9

Product Name

Ningetinib Tosylate

IUPAC Name

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C₃₈H₃₇FN₄O₈S

Molecular Weight

728.79

InChI

InChI=1S/C31H29FN4O5.C7H8O3S/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39;1-6-2-4-7(5-3-6)11(8,9)10/h5-17,39H,18H2,1-4H3,(H,34,37);2-5H,1H3,(H,8,9,10)

InChI Key

NAUYISNCVNUUDK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.